

# Chemical Identification & Structural Properties

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	<i>(R)</i> -2-Aminomethyl-1-N-Cbz- piperidine
CAS No.:	1217642-55-1
Cat. No.:	B3091303

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The identification of chiral compounds often leads to database confusion due to the existence of free bases, salt forms, and racemic mixtures. The carboxybenzyl (Cbz) protected (R)-enantiomer of 2-aminomethylpiperidine has distinct Chemical Abstracts Service (CAS) registry numbers depending on its salt state.

Table 1: Quantitative Data and CAS Identification

Property	Specification / Value
Chemical Name	Benzyl (R)-2-(aminomethyl)piperidine-1-carboxylate
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	248.32 g/mol (Free base) / 284.78 g/mol (HCl Salt)
CAS Number (Free Base)	1217642-55-1 [3]
CAS Number (HCl Salt)	1217653-34-3 [3]
CAS Number (Racemic)	811842-18-9 [3]
CAS Number (S-Isomer HCl)	1217715-35-9 [3]
Enantiomeric Excess (ee)	> 99% (Standard commercial specification)

## Mechanistic Role in Drug Development

The strategic value of **(R)-2-Aminomethyl-1-N-Cbz-piperidine** lies in its orthogonal protection scheme.

In drug discovery, the piperidine ring is a privileged scaffold, often interacting with target proteins via hydrogen bonding or ionic interactions at the basic nitrogen. However, during early-stage synthesis, this secondary nitrogen must be masked to prevent unwanted side reactions.

Causality behind the Cbz Selection: The Cbz group is attached to the piperidine nitrogen, leaving the primary aminomethyl group free. This chemoselectivity allows researchers to perform amide couplings, reductive aminations, or sulfonations exclusively at the primary amine. Once the desired side-chain is constructed, the Cbz group can be cleaved under mild, neutral hydrogenolysis conditions. This is critical because it avoids the use of strong acids (like TFA or HBr) that could degrade newly formed acid-sensitive bonds or cause racemization of the delicate (R)-stereocenter [1][2].

## Experimental Workflows & Protocols

The following protocols represent a self-validating synthetic system. By executing the coupling and subsequent deprotection precisely, we ensure high yield and stereochemical preservation.

## Protocol A: Chemoselective Amide Coupling

Objective: Functionalize the primary amine while the piperidine nitrogen remains protected.

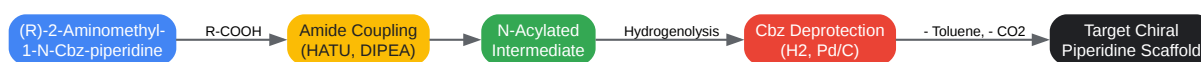
- **Activation:** In an oven-dried flask under argon, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
- **Base Addition:** Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It deprotonates the carboxylic acid to facilitate active ester formation and neutralizes the HCl salt if the (R)-piperidine is supplied as a hydrochloride (CAS: 1217653-34-3).
- **Coupling:** Stir for 15 minutes, then add **(R)-2-Aminomethyl-1-N-Cbz-piperidine** (1.0 eq). Stir at room temperature for 2–4 hours.
- **Workup:** Quench with saturated aqueous NaHCO<sub>3</sub>. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate.

## Protocol B: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Reveal the piperidine nitrogen for downstream API synthesis.

- **Preparation:** Dissolve the N-acylated intermediate from Protocol A in HPLC-grade Methanol.
- **Catalyst Addition:** Purge the flask with argon. Carefully add 10% Palladium on Carbon (Pd/C, ~10% w/w).
- **Hydrogenation:** Evacuate the flask and backfill with H<sub>2</sub> gas (1 atm via balloon). Stir vigorously at room temperature for 4–6 hours. Causality: The Pd catalyst facilitates the homolytic cleavage of the benzyl-oxygen bond. This releases toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates (releasing CO<sub>2</sub>) to yield the free piperidine amine[2].

- Filtration: Filter the mixture through a pad of Celite to remove the Pd/C. Safety Note: Never allow the Pd/C filter cake to dry completely in the presence of solvent vapors, as it is highly pyrophoric.
- Isolation: Concentrate the filtrate under reduced pressure to yield the target chiral scaffold.



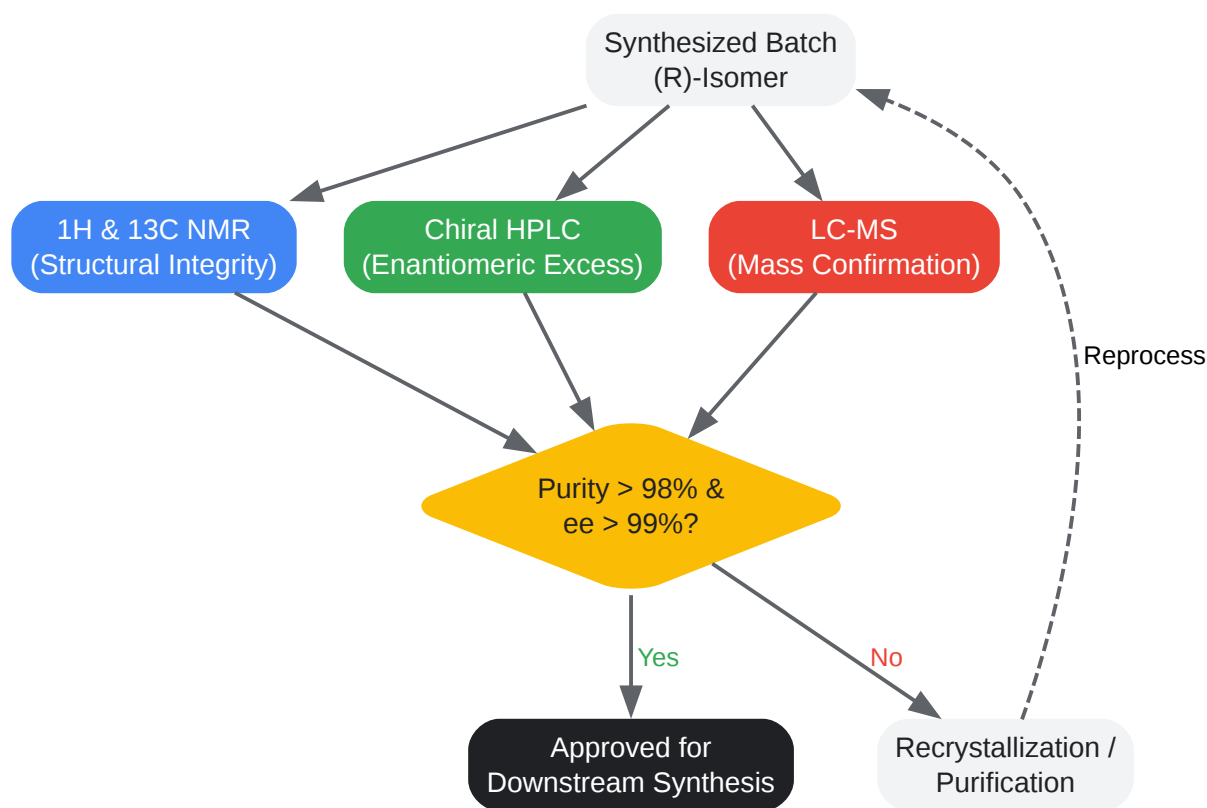
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Workflow for orthogonal functionalization and Cbz deprotection of the (R)-piperidine scaffold.

## Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compounds, a self-validating analytical loop must be employed. Chiral building blocks are only as valuable as their enantiomeric purity; a drop in ee can lead to catastrophic failures in late-stage drug efficacy.

- Structural Integrity (NMR): <sup>1</sup>H and <sup>13</sup>C NMR must be utilized to confirm the disappearance of the benzyl protons (~7.3 ppm) and the methylene protons of the Cbz group (~5.1 ppm) post-hydrogenolysis.
- Enantiomeric Excess (Chiral HPLC): The batch must be run on a chiral stationary phase (e.g., Chiralpak AD-H) against a racemic standard (CAS: 811842-18-9) to ensure the (R)-stereocenter was not epimerized during the basic coupling conditions.
- Mass Confirmation (LC-MS): ESI-MS confirms the exact mass of the target compound and the absence of DKP (diketopiperazine) side-products, which can occasionally form during deprotection [2].



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Self-validating analytical workflow ensuring enantiomeric purity and structural integrity.

## Conclusion

**(R)-2-Aminomethyl-1-N-Cbz-piperidine** (CAS: 1217642-55-1 for the free base; 1217653-34-3 for the HCl salt) is an indispensable chiral fragment in modern medicinal chemistry. By leveraging its orthogonal protection, chemists can execute highly specific modifications at the primary amine while preserving the piperidine core for subsequent elaboration. Adhering to the outlined protocols and self-validating analytical checks ensures the generation of high-fidelity APIs with minimized process mass intensity (PMI).

## References

- ACS Publications. "Major Progress in the Liquid-Phase Synthesis of N-Alkyl-Rich Cyclic Peptides: Kilogram-Scale GMP Production of the KRAS Inhibitor LUNA18." Organic Process Research & Development. URL:[[Link](#)]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

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